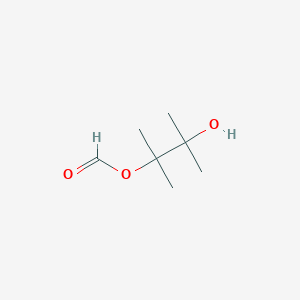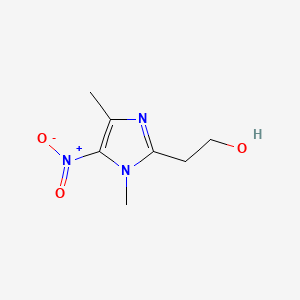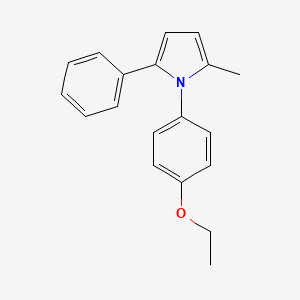
3-Bromopyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromopyrrolidine-2,5-dione is a brominating and oxidizing agent widely used in organic synthesis. It is particularly known for its role in radical reactions, such as allylic and benzylic brominations, and various electrophilic additions . This compound is a white crystalline solid that is more convenient to handle compared to elemental bromine, making it a popular choice in laboratory settings .
Métodos De Preparación
3-Bromopyrrolidine-2,5-dione is typically synthesized by the bromination of succinimide. The process involves the reaction of succinimide with bromine in the presence of a sodium hydroxide solution . This method is efficient and yields high-purity this compound. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
3-Bromopyrrolidine-2,5-dione undergoes a variety of chemical reactions, including:
Substitution: It is used in allylic and benzylic brominations, where it replaces a hydrogen atom adjacent to a double bond or aromatic ring.
Electrophilic Additions: It participates in electrophilic addition reactions, such as the formation of bromohydrins from alkenes.
Common reagents and conditions used in these reactions include light or heat to initiate radical reactions, and bases like sodium hydroxide to facilitate oxidation . Major products formed from these reactions include brominated organic compounds, which are valuable intermediates in various synthetic pathways.
Aplicaciones Científicas De Investigación
3-Bromopyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .
Comparación Con Compuestos Similares
3-Bromopyrrolidine-2,5-dione is often compared with other N-halosuccinimides, such as N-chlorosuccinimide and N-iodosuccinimide . While all these compounds serve as halogen sources in organic synthesis, this compound is unique due to its balance of reactivity and stability. N-chlorosuccinimide is less reactive and requires activation by acids or catalysts, whereas N-iodosuccinimide is more reactive but less stable . This makes this compound a versatile and preferred reagent for many bromination reactions.
Similar Compounds
- N-Chlorosuccinimide
- N-Iodosuccinimide
- Bromomalonic dialdehyde
Propiedades
Número CAS |
39660-53-2 |
|---|---|
Fórmula molecular |
C4H4BrNO2 |
Peso molecular |
177.98 g/mol |
Nombre IUPAC |
3-bromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) |
Clave InChI |
JNETYVLEGPSOFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)

![7-bromo-1H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B8729698.png)




![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)
